Plantagoside
Overview
Description
Plantagoside is a flavanone glucoside isolated from the seeds of Plantago asiatica . It is a specific and non-competitive alpha-mannosidase inhibitor with an IC50 of 5 μM .
Synthesis Analysis
Plantagoside and its aglycone (5,7,3′,4′,5′-pentahydroxyflavanone), isolated from a 50% ethanol extract of Plantago major seeds (Plantaginaceae), were established to be potent inhibitors of the Maillard reaction . These compounds also inhibited the formation of advanced glycation end products in proteins in physiological conditions and inhibited protein cross-linking glycation .
Molecular Structure Analysis
Plantagoside has a molecular weight of 466.39 . It was found that plantagoside and its two isomers were investigated for the first time by IM-MS . Plantagoside compounds 32, 33, and 34 are flavonoids .
Chemical Reactions Analysis
The initial chemical modification step is the reaction between the free amino group of proteins and carbonyl group of glucose, which leads to the formation of fructosamines via Schiff bases, followed by the Amadori rearrangement .
Physical And Chemical Properties Analysis
Plantagoside has a molecular weight of 466.39 . It is a solid white to off-white substance .
Scientific Research Applications
Antioxidant Effects and Phytochemical Content
Plantago lanceolata, known for its health-beneficial phytochemicals, demonstrates considerable antioxidant effects. Methanolic extracts of this species show high antiradical and reducing activities, while water extracts possess strong β-carotene bleaching and ferrous ion chelating abilities. Phenolic profiling identified verbascoside as a major component, suggesting its role in the antioxidant capacity and potential for use in new food and pharmaceutical products (Bahadori et al., 2020).
Inhibition of Protein Glycation
Plantagoside from Plantago major seeds has been identified as a potent inhibitor of the Maillard reaction, a process contributing to the formation of advanced glycation end products (AGEs) in proteins. This inhibition suggests potential therapeutic applications for Plantagoside in preventing diabetic complications by inhibiting protein cross-linking glycation (Matsuura et al., 2014).
Respiratory Health Applications
Extracts from Plantago asiatica and Clerodendrum trichotomum, containing the phenolic glycoside acteoside, exhibit antiviral effects against the respiratory syncytial virus (RSV) both in vitro and in vivo. These findings suggest the potential for these extracts, and by extension, compounds like Plantagoside, in developing natural antiviral drug candidates (Chathuranga et al., 2019).
Immunomodulatory Effects
Phenylethanoid glycosides and polysaccharides from Plantago asiatica seeds have shown significant immunoenhancing activity by inducing the maturation of dendritic cells, which are crucial for initiating immune responses. This suggests potential applications in developing immunotherapeutic agents (Huang et al., 2009).
Wound Healing and Anti-inflammatory Activities
A hydroethanolic extract from Plantago australis, standardized in verbascoside, has demonstrated wound healing and anti-inflammatory activities in both in vitro and in vivo models. These effects are attributed to the promotion of keratinocyte migration and inhibition of inflammatory mediators, suggesting the therapeutic potential of Plantagoside-containing extracts in wound care (Sperotto et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFBROYEDWRGB-NHXQFOETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229256 | |
Record name | Plantagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plantagoside | |
CAS RN |
78708-33-5 | |
Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plantagoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plantagoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLANTAGOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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